![molecular formula C17H24N2O4 B2410389 N-(2-苯氧乙基)-1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-甲酰胺 CAS No. 1396706-83-4](/img/structure/B2410389.png)

N-(2-苯氧乙基)-1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

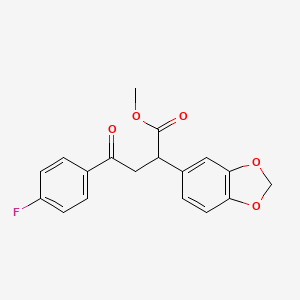

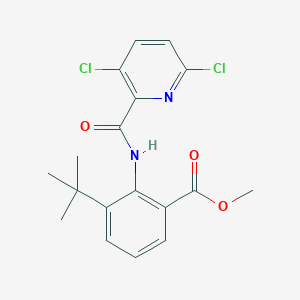

N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a spirocyclic amide that consists of a phenoxyethyl group, a spirocyclic ring system, and a carboxamide group. The unique structure of this compound makes it an attractive target for synthesis and study.

科学研究应用

合成和化学性质

N-(2-苯氧乙基)-1,5-二氧杂-9-氮杂螺[5.5]十一烷-9-甲酰胺属于一类以其复杂的分子结构而闻名的化合物。已经开发出一种新颖的普林斯级联过程来合成1,9-二氧杂-4-氮杂螺[5.5]十一烷的衍生物,展示了该化合物在促进新的合成方法中的作用(Reddy 等,2014 年)。此外,该化合物的结构变化允许探索取决于其取代基的不同构象,从而有助于立体化学研究(Bassus 等,1978 年)。

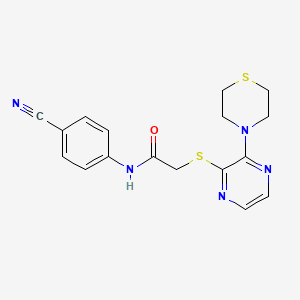

在肽合成中的应用

该化合物已在肽合成中得到显着应用。例如,一项研究描述了使用相关化合物 3-氮杂螺[5,5]十一烷-2,4-二氧杂-3-基二苯基磷酸酯合成 N-保护的氨基酸酯,这在肽合成中至关重要(Rao 等,2016 年)。另一项研究专注于由 N-羟基-3-氮杂螺[5,5]十一烷-2,4-二酮活化的 α-氨基酸合成二肽,证明了该化合物在创建不同肽结构中的效用(Nowshuddin & Reddy,2011 年)。

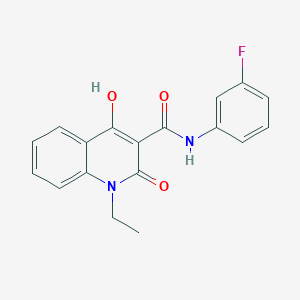

药物研究

在药物研究中,正在探索 1,9-二氧杂-4-氮杂螺[5.5]十一烷支架的衍生物的潜在治疗应用。一项研究探索了环丙氟沙星的螺环衍生物的抗菌特性,突出了该化合物在药物开发中的相关性(Lukin 等,2022 年)。

材料科学和液晶研究

在材料科学领域,该化合物的衍生物因其液晶性质而受到研究。这包括对 1,5-二氧杂-和 1,5-二硫杂螺[5.5]十一烷衍生物及其对材料液晶性质的影响的研究(Frach 等,1989 年)。

作用机制

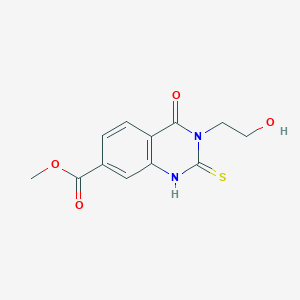

Target of Action

The primary target of N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5A structurally similar compound, n-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (ipa), has been studied for its interaction withMycobacterium tuberculosis target (DNA gyrase) . DNA gyrase is an essential enzyme in bacteria, involved in DNA replication, transcription, and repair.

Mode of Action

The specific mode of action for N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5The related compound ipa was found to have a high theoretical binding affinity with the dna gyrase of mycobacterium tuberculosis . This suggests that N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide might also interact with its target in a similar manner, potentially inhibiting the function of the enzyme and thereby affecting the bacterial growth and replication.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5The related compound ipa was found to have good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity . These properties suggest that N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide might also exhibit similar pharmacokinetic characteristics.

属性

IUPAC Name |

N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c20-16(18-9-14-21-15-5-2-1-3-6-15)19-10-7-17(8-11-19)22-12-4-13-23-17/h1-3,5-6H,4,7-14H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRIMQIRUVBJOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)NCCOC3=CC=CC=C3)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2410307.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)

![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410314.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2410321.png)

![3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2410322.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)